

Deptropine: A Potential Repurposed Antihistamine for Oncological Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deptropine*

Cat. No.: *B1209320*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

The repurposing of existing drugs for new therapeutic indications presents a streamlined and cost-effective approach to expanding the oncological armamentarium.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This guide explores the emerging potential of **deptropine**, a known H1-histamine and muscarinic receptor antagonist, as a candidate for cancer therapy. Preclinical evidence, particularly in hepatocellular carcinoma and breast cancer, suggests that **deptropine** may exert potent anti-tumor effects through a novel mechanism of action involving the modulation of autophagy. This document provides a comprehensive overview of the existing data, detailed experimental protocols, and the underlying signaling pathways associated with **deptropine**'s anticancer activity.

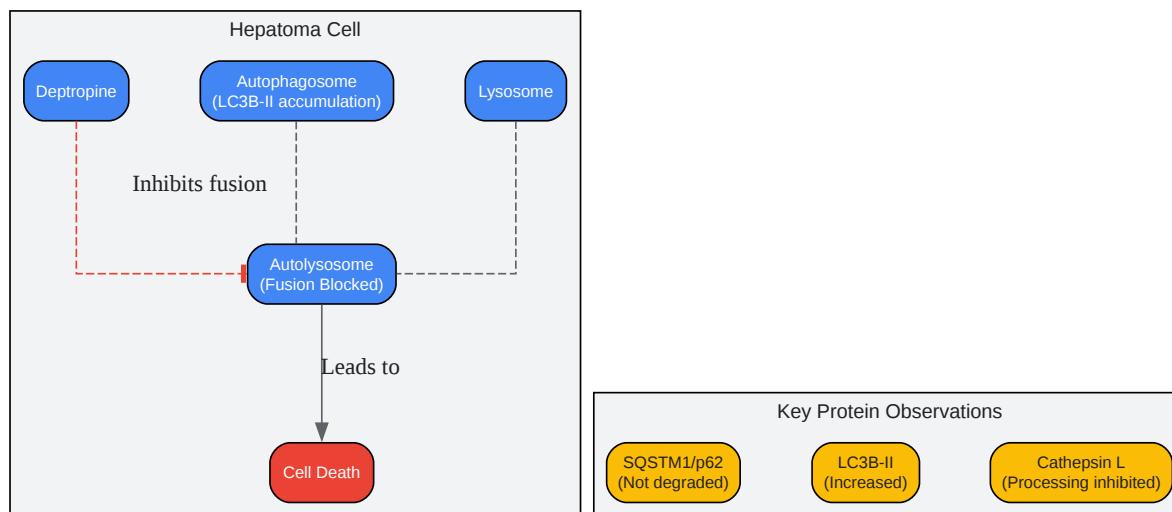
Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **deptropine**'s efficacy in cancer models.

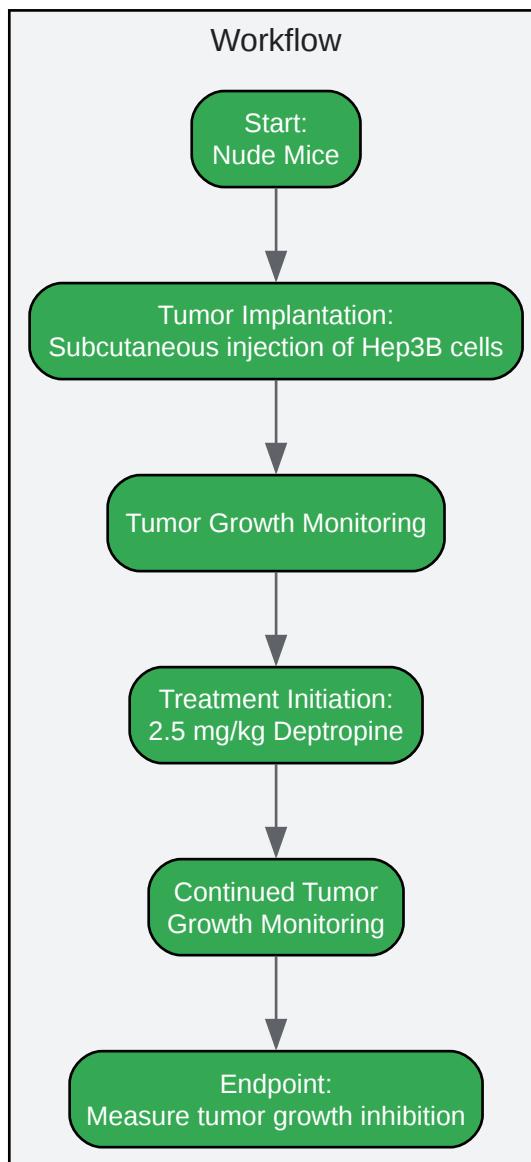
Table 1: In Vitro Efficacy of Deptropine in Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value	Reference
Hep3B	Hepatocellular Carcinoma	IC50	Not explicitly stated, but showed potent inhibition	[6][7][8]
HepG2	Hepatocellular Carcinoma	IC50	Not explicitly stated, but showed potent inhibition	[6][7][8]
MDA-MB-231	Breast Cancer (Stem Cell Enriched)	IC50	~5 µM	[9]
Breast Cancer Stem Cells (BCSCs)	Breast Cancer	Effect	Inhibition of cell viability and mammosphere formation	[10]

Table 2: In Vivo Efficacy of Depropine


Animal Model	Cancer Type	Treatment	Outcome	Reference
Xenograft Nude Mice	Hepatocellular Carcinoma (Hep3B cells)	2.5 mg/kg Depropine	Significant inhibition of tumor growth	[6][7]

Mechanism of Action: Inhibition of Autophagy


In hepatocellular carcinoma cells, **depropine**'s primary mechanism of action is the induction of cell death through the inhibition of autophagy at a late stage.[6][7][8] Specifically, it blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and subsequent cell death.[6][7][8] This is supported by the observation of increased expression of light chain 3B-II (LC3B-II) without a corresponding degradation of sequestosome 1 (SQSTM1/p62).[6][7][8] Furthermore, **depropine** was found to inhibit the processing of cathepsin L, a lysosomal cysteine protease.[6][7] Notably, other key autophagy-related proteins

such as ATG7, VPS34, phosphorylated AMPK, and phosphorylated Akt remained unchanged, suggesting a specific effect on the final stages of the autophagic process.[6][7][8]

Deptrapine's Proposed Mechanism of Action in Hepatoma Cells

In Vivo Xenograft Study Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Editorial: Drug repurposing for cancer treatment: current and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologyoffense.com [oncologyoffense.com]
- 3. Drug Repurposing in Cancer - Life Extension [lifeextension.com]
- 4. Repurposed Drugs Showing Promise in Recent Cancer Studies [honzcology.com]
- 5. Repurposing of Chronically Used Drugs in Cancer Therapy: A Chance to Grasp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antihistamine Deptropine Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Antihistamine Deptropine Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. amsbio.com [amsbio.com]
- To cite this document: BenchChem. [Deptropine: A Potential Repurposed Antihistamine for Oncological Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209320#deptropine-s-potential-as-a-repurposed-drug-for-oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com